3-(4-Bromophenyl)-5-(7-methoxyquinolin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-(7-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its bromophenyl and methoxyquinolinyl groups attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-5-(7-methoxyquinolin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the bromophenyl and methoxyquinolinyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has shown potential in drug discovery, particularly in the treatment of various diseases due to its unique chemical structure.
Industry: It is utilized in the manufacturing of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-5-(7-methoxyquinolin-3-yl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group may engage in halogen bonding, while the methoxyquinolinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-5-(7-methoxyquinolin-3-yl)-1,2,4-oxadiazole
3-(4-Bromophenyl)-5-(6-methoxyquinolin-3-yl)-1,2,4-oxadiazole
3-(4-Bromophenyl)-5-(8-methoxyquinolin-3-yl)-1,2,4-oxadiazole
Uniqueness: 3-(4-Bromophenyl)-5-(7-methoxyquinolin-3-yl)-1,2,4-oxadiazole stands out due to its specific arrangement of functional groups, which can lead to unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Biological Activity
The compound 3-(4-Bromophenyl)-5-(7-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₂BrN₃O
- Molecular Weight : 384.20 g/mol
- CAS Number : 2232180-74-2
This compound features a 1,2,4-oxadiazole ring fused with a bromophenyl and a methoxyquinoline moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole derivatives against different bacterial strains.
Key Findings:
- Antibacterial Activity : Compounds similar to this compound have demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives with similar structures showed minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against S. aureus .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Example A | S. aureus | 1–2 |
Example B | E. coli | 0.25–1 |
Example C | C. albicans | 31.125 |
Anticancer Activity
The oxadiazole scaffold is also noted for its anticancer potential. Studies have reported that certain derivatives can inhibit cancer cell proliferation through various mechanisms.
Case Studies:
- Inhibition of Cell Proliferation : Research indicated that oxadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest in the G2/M phase, leading to reduced tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives.
Observations:
- The presence of electron-withdrawing groups (like bromine) enhances antimicrobial activity.
- Substituents on the quinoline ring can significantly affect potency; for example, methoxy groups tend to improve solubility and bioavailability.
Substituent | Effect on Activity |
---|---|
Bromine | Increased potency |
Methoxy | Improved solubility |
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(7-methoxyquinolin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c1-23-15-7-4-12-8-13(10-20-16(12)9-15)18-21-17(22-24-18)11-2-5-14(19)6-3-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKVHBNUXXZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.